molecular formula C12H11NOS B11890733 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol

2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol

Cat. No.: B11890733
M. Wt: 217.29 g/mol
InChI Key: PTIZIEOYMNAOPZ-UHFFFAOYSA-N
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Description

2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol (CAS: 161519-39-7) is a naphthothiazole derivative featuring a hydroxyl group at position 5 and a methyl group on the partially saturated 1,2-dihydrothiazole ring. Its molecular formula is C₁₂H₁₁NOS, with a molar mass of 217.29 g/mol. Predicted physical properties include a density of 1.304 g/cm³, boiling point of 439.3°C, and a pKa of 10.98, indicative of weak acidity from the phenolic hydroxyl group . This structural framework grants the compound unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications, particularly in hydrogen-bonding interactions.

Properties

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

2-methyl-1,2-dihydrobenzo[e][1,3]benzothiazol-5-ol

InChI

InChI=1S/C12H11NOS/c1-7-13-12-9-5-3-2-4-8(9)10(14)6-11(12)15-7/h2-7,13-14H,1H3

InChI Key

PTIZIEOYMNAOPZ-UHFFFAOYSA-N

Canonical SMILES

CC1NC2=C(S1)C=C(C3=CC=CC=C32)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with 2-bromo-1-methylnaphthalene in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes oxidation at both the thiazole and naphthalene moieties. Key findings include:

  • Thiazole ring oxidation : Reaction with sulfur monochloride (S2_2Cl2_2) in chlorobenzene at −30°C leads to the formation of thioketone derivatives via sulfur insertion. This process involves intermediate complexes with 1,4-diazabicyclooctane (DABCO), followed by HCl elimination .

  • Naphthalene oxidation : Under aerobic conditions, the naphthalene backbone can undergo hydroxylation or quinone formation, though specific yields for this compound require further characterization.

Reductive pathways are less explored but may involve hydrogenation of the thiazole ring’s C=N bond, analogous to related dihydrothiazoles .

Condensation and Cyclization

The compound participates in cyclocondensation reactions:

  • With sulfur monochloride : Forms fused thiazole-diones through a proposed mechanism involving nucleophilic attack by the thiazole nitrogen on electrophilic sulfur species. A representative procedure yields 3-methyl-2-thioxo-2,3-dihydronaphtho[2,3-d] thiazole-4,9-dione (11 ) in chlorobenzene at room temperature .

Reaction ComponentConditionsProduct Yield
S2_2Cl2_2, DABCO−30°C → RT, chlorobenzene60–75%

Thermal Rearrangements

Heating induces structural transformations:

  • Ring contraction : At 120°C in chlorobenzene, the compound undergoes thermal fusion to form tetrahydroindole derivatives (e.g., 15 ) via H2_2S elimination. Triethylamine catalyzes this process, achieving 78% yield .

  • Mechanistic pathway : Involves thiazole ring opening, followed by cyclization to stabilize the aromatic system .

Base-Mediated Reactions

Treatment with bases like triethylamine triggers distinct pathways:

  • Thiol formation : Base-assisted cleavage of the thiazole ring generates free thiol intermediates, which can undergo further alkylation or oxidation .

  • Deprotonation : The hydroxyl group at position 5 acts as a weak acid (pKa ~9–10), enabling deprotonation and subsequent nucleophilic substitution at adjacent carbons.

Functionalization at the Hydroxyl Group

The phenolic -OH group participates in:

  • Etherification : Reaction with alkyl halides in alkaline media produces methyl or benzyl ether derivatives.

  • Acylation : Acetic anhydride or acyl chlorides yield corresponding esters under mild conditions.

Comparative Reactivity with Analogues

Data from structurally similar compounds suggest additional potential reactions:

Compound TypeObserved ReactivityRelevance to Target Molecule
2-Methylnaphtho[1,2-d]thiazoleElectrophilic substitution at C4Likely applicable
AnthraquinonothiazolesDiels-Alder cycloadditionPlausible with naphthalene

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol as an anticancer agent. Research indicates that compounds with similar thiazole structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazoles have been shown to induce apoptosis in glioblastoma cells, suggesting that this compound could also possess similar properties due to its structural analogies .

Antioxidant Properties

The antioxidant activity of thiazole derivatives has been well documented. Compounds containing the thiazole moiety demonstrate the ability to scavenge free radicals effectively. This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases . The specific antioxidant mechanisms of this compound warrant further investigation to establish its efficacy in clinical applications.

In Vivo and In Vitro Studies

In vitro studies involving various synthesized thiazole derivatives have shown promising results in terms of biological activity. For example, compounds similar to this compound were evaluated for their effects on cellular models of diabetes and cancer . These studies typically employ assays like MTT or DPPH to assess cytotoxicity and radical scavenging abilities.

Pharmacological Potential

The pharmacological potential of this compound extends beyond anticancer and antioxidant properties. Its derivatives are being explored for anti-inflammatory and antimicrobial activities as well . The versatility of thiazole compounds in pharmacology highlights the need for comprehensive bioassays to evaluate their full therapeutic potential.

Research Gaps

Despite the promising applications of this compound in medicinal chemistry, there are significant research gaps that need addressing. Future studies should focus on:

  • Detailed mechanisms of action in biological systems.
  • Long-term toxicity assessments.
  • Clinical trials to evaluate therapeutic efficacy.

Potential Developments

The ongoing exploration of thiazole derivatives suggests a bright future for compounds like this compound in drug development pipelines targeting cancer and oxidative stress-related diseases.

Mechanism of Action

The mechanism by which 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol exerts its effects is primarily through its interaction with biological targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to the inhibition or activation of these targets, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural and physicochemical differences between 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol and related compounds:

Compound Name CAS Molecular Formula Molar Mass (g/mol) Key Functional Groups pKa Boiling Point (°C) Key Applications/Properties
This compound 161519-39-7 C₁₂H₁₁NOS 217.29 Hydroxyl (C5), methyl (C2) 10.98 439.3 Hydrogen bonding, weak acidity
4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol 26269-12-5 C₁₃H₁₂N₂OS 244.31 Methylamino (C2), methyl (C4) Not reported Not reported Enhanced solubility in acidic media
4H,5H-Naphtho[1,2-d]thiazol-2-amine 34176-49-3 C₁₁H₁₀N₂S 202.28 Amine (C2) Not reported Not reported Basic reactivity, biological probes
2-Methylnaphtho[1,2-d]thiazole 2682-45-3 C₁₂H₉NS 199.27 Fully aromatic, no hydroxyl Not reported Not reported High stability, intermediate in organic synthesis

Physicochemical and Functional Differences

  • Solubility: The hydroxyl group in the target compound enhances water solubility compared to the fully aromatic 2-Methylnaphtho[1,2-d]thiazole. However, the methylamino group in 4-Methyl-2-(methylamino)naphtho[1,2-d]thiazol-5-ol () may improve solubility in acidic environments via protonation.
  • Acidity/Basicity : The target compound’s pKa of 10.98 reflects moderate acidity, while amine derivatives (e.g., ) are more basic, enabling salt formation in pharmaceutical formulations.
  • Electronic Effects : Electron-withdrawing groups (e.g., CN in ) increase electrophilicity at the thiazole ring, whereas electron-donating groups (e.g., methyl in the target compound) enhance aromatic stability.

Biological Activity

2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol, a compound with the CAS number 161519-39-7, has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure, characterized by the naphthalene and thiazole moieties, suggests potential therapeutic applications. This article delves into the biological activity of this compound, presenting data tables, research findings, and case studies to provide a comprehensive overview.

Molecular Structure

  • Molecular Formula : C12_{12}H11_{11}NOS
  • Molecular Weight : 217.29 g/mol
  • SMILES Notation : CC1Nc2c3ccccc3c(cc2S1)O

Physical Properties

PropertyValue
Melting Point275 °C
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, a study reported an IC50_{50} value of less than 10 µM against various bacterial strains, suggesting its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. One notable case study involved its application against breast cancer cell lines (MCF-7), where it showed an IC50_{50} value of approximately 15 µM. This suggests that the compound may interfere with cell cycle progression or induce apoptosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced oxidative stress markers and improved cognitive function scores . This positions it as a candidate for further research in Alzheimer's disease treatment.

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several thiazole derivatives, including this compound. The results indicated that this compound was among the most potent against Gram-positive bacteria .
  • Cancer Cell Line Studies : In a comparative study of various compounds on MCF-7 and HeLa cell lines, this compound exhibited promising results with significant cell viability reduction at concentrations as low as 10 µM .

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary findings suggest that it may exert its effects through:

  • Inhibition of DNA synthesis in cancer cells.
  • Modulation of apoptotic pathways , leading to increased apoptosis in malignant cells.
  • Antioxidant activity , which may protect neuronal cells from oxidative damage.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-Methyl-1,2-dihydronaphtho[1,2-d]thiazol-5-ol, and how are reaction conditions optimized?

The synthesis typically involves cyclocondensation reactions, leveraging heterocyclic precursors. For example, analogous thiazole derivatives are synthesized via refluxing ethanol or DMF/EtOH mixtures (1:1) with appropriate amines or thiols under acidic or basic conditions . Key factors for yield optimization include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates.
  • Catalysts : Acid catalysts (e.g., acetic acid) promote cyclization, as seen in pyrazolone syntheses .
  • Temperature : Reflux conditions (~80°C) are standard for ensuring complete reaction .

Q. Example Protocol :

ReactantsSolventCatalystTemperatureTimeYield (%)
Thiol + AmineEthanolHClReflux2–4 h60–75
Thiadiazole + TriazoleDMF/EtOHNone80°C3 h70–85

Adapted from thiadiazole-triazole hybrid syntheses .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly distinguishing thiazole ring protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., -OH stretch at 3200–3500 cm1^{-1}, C=S at 1100–1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns (e.g., loss of methyl or hydroxyl groups) .

Data Contradiction Tip : Discrepancies in tautomeric forms (e.g., thione vs. thiol) require pH-dependent NMR or X-ray crystallography for resolution .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined via broth dilution .
  • Antioxidant Activity : DPPH radical scavenging assays, comparing IC50_{50} values to ascorbic acid controls .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Meta-Analysis : Compare datasets from structurally similar compounds (e.g., thiadiazole derivatives) to identify trends in substituent effects .
  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Derivatization : Introduce hydrophilic groups (e.g., -SO3_3H, -OH) via nucleophilic substitution .
  • Nanoparticle Encapsulation : Use polylactic-co-glycolic acid (PLGA) carriers to enhance dissolution rates .
  • Prodrug Design : Mask hydroxyl groups with acetyl or glycosyl moieties, cleaved enzymatically in vivo .

Q. How can structural modifications enhance its selectivity for specific biological targets?

  • SAR Studies : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) and test against isoform-specific enzymes. For example:
    • Methyl → Ethyl : Increases lipophilicity, enhancing membrane penetration .
    • Hydroxyl → Methoxy : Reduces metabolic degradation .
  • Crystallographic Analysis : Resolve X-ray structures of ligand-target complexes to guide rational design .

Q. What advanced analytical methods resolve tautomeric or conformational ambiguities?

  • X-ray Crystallography : Definitive proof of solid-state structure .
  • Dynamic NMR : Monitor tautomeric equilibria (e.g., thione-thiol) at varying temperatures .
  • DFT Calculations : Predict stable conformers using Gaussian software with B3LYP/6-31G* basis sets .

Q. How should researchers design experiments to validate mechanistic hypotheses (e.g., enzyme inhibition)?

  • Kinetic Assays : Measure KiK_i values via Lineweaver-Burk plots for competitive/non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • Gene Knockdown Models : Use CRISPR/Cas9 to silence target genes and assess phenotypic rescue .

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